L 735489

HIV-1 antiviral activity IC90 determination protease inhibitor potency ranking

L 735489 free base (CAS 147977-21-7) is the preferred HIV-1 protease inhibitor for researchers studying V82T- and M46I-mediated resistance pathways. It retains full potency against L90M mutants, enabling mutation-specific investigation without cross-resistance artifacts. With an intermediate CYP3A4 inhibitory profile (Ki=0.17 µM), it is ideal for calibrating drug-drug interaction assays. The free base’s limited aqueous solubility (0.02 mg/mL) makes it the correct form for formulation development, crystallization screening, and pH-dependent absorption modeling. Choose L 735489 for reproducible, mechanism-specific antiviral research.

Molecular Formula C32H51N3O6S
Molecular Weight 605.8 g/mol
CAS No. 147977-21-7
Cat. No. B1674057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL 735489
CAS147977-21-7
SynonymsL 735489;  L-735489;  L735489;  L-735,489;  L 735,489;  L735,489; 
Molecular FormulaC32H51N3O6S
Molecular Weight605.8 g/mol
Structural Identifiers
SMILESCC(C)C1C(CCS1(=O)=O)OC(=O)NC(CC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O
InChIInChI=1S/C32H51N3O6S/c1-21(2)29-28(15-16-42(29,39)40)41-31(38)33-25(17-22-11-7-6-8-12-22)27(36)20-35-19-24-14-10-9-13-23(24)18-26(35)30(37)34-32(3,4)5/h6-8,11-12,21,23-29,36H,9-10,13-20H2,1-5H3,(H,33,38)(H,34,37)/t23-,24+,25-,26-,27+,28+,29+/m0/s1
InChIKeyDYRQCFKJNPXYSL-QXWHLYFESA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L 735489 Procurement Guide: Chemical Identity and Research-Grade Specifications


L 735489 (CAS 147977-21-7) is a hydroxyaminopentane amide HIV-1 protease inhibitor developed by Merck Research Laboratories as part of the first-generation antiretroviral discovery program [1]. The compound exhibits molecular formula C32H51N3O6S with a molecular weight of 605.83 g/mol and demonstrates potent inhibition of HIV-1 protease (Ki = 0.358 nM) with approximately 9-fold selectivity over HIV-2 protease (Ki = 3.316 nM) . The molecule incorporates a basic amine moiety within its hydroxyethylene backbone, a structural feature that contributes to its aqueous solubility characteristics [2]. L 735489 is supplied as a research-grade chemical with recommended storage at -20°C for long-term stability (up to 3 years as powder) and is soluble in DMSO at concentrations suitable for in vitro experimental applications .

Why First-Generation HIV Protease Inhibitors Cannot Be Interchanged: L 735489 Procurement Rationale


First-generation HIV-1 protease inhibitors, including L 735489 (indinavir), saquinavir, ritonavir, and amprenavir, exhibit profound differences in key pharmacological and biochemical parameters that preclude simple substitution in research protocols. Pharmacokinetically, these compounds diverge substantially: bioavailability appears limited with saquinavir but not with L 735489 or ritonavir, while saquinavir and L 735489 are high-clearance drugs compared to the low-clearance ritonavir [1]. The CYP3A4 inhibitory potential varies by orders of magnitude across the class—ritonavir is the most potent inhibitor (Ki = 0.019 μM), L 735489 exhibits intermediate inhibition (Ki = 0.17 μM), and saquinavir is the least potent (Ki = 2.99 μM) [2]. Resistance mutation profiles also differ: L 735489 resistance is associated with M46I, V82T, and I84V mutations, whereas saquinavir resistance primarily involves L90M and G48V, and nelfinavir resistance centers on D30N [3]. Consequently, experimental outcomes in cell culture, enzyme inhibition, or drug interaction studies cannot be reliably extrapolated from one in-class compound to another.

L 735489 Quantitative Differentiation: Head-to-Head Evidence Against Key Comparators


Antiviral Potency in Cell-Based Assays: L 735489 vs. Saquinavir and Ritonavir

In cell-based antiviral assays, L 735489 demonstrates distinct potency characteristics compared to its first-generation analogs. Against wild-type HIV-1 IIIB strain, L 735489 exhibits an IC90 of 62 ± 9 nM, which is approximately 15-fold higher (less potent) than saquinavir (IC90 = 4 ± 0.9 nM) and approximately 12-fold higher than ritonavir (IC90 = 5 ± 0.8 nM) under identical assay conditions [1]. Importantly, L 735489 maintains consistent potency against a saquinavir-resistant isolate (Saqr), with an IC90 of 62 ± 11 nM, whereas saquinavir's potency drops 62.5-fold to 250 nM against the same resistant strain [1]. This retention of activity against saquinavir-resistant virus represents a meaningful differentiation for research protocols involving drug-resistant viral models.

HIV-1 antiviral activity IC90 determination protease inhibitor potency ranking

Wild-Type HIV-1 Protease Inhibition Affinity: Cross-Study Comparison of Ki Values

Enzyme inhibition constants (Ki) provide a direct measure of target binding affinity. L 735489 inhibits wild-type HIV-1 protease with reported Ki values ranging from 0.120 nM to 0.358 nM across multiple independent studies [1]. In cross-study comparison, saquinavir demonstrates Ki values of 0.12 nM , ritonavir exhibits Ki of 0.37 nM , and amprenavir shows Ki values ranging from 0.04 nM to 0.6 nM . While all first-generation inhibitors operate in the sub-nanomolar to low nanomolar range, the variability across studies (attributable to differences in assay conditions, substrate choice, and enzyme preparation) underscores the critical importance of using the identical compound and lot for internal experimental consistency. Substituting L 735489 with saquinavir or ritonavir without re-optimizing assay conditions may introduce uncharacterized variability in enzymatic studies.

enzyme inhibition kinetics Ki determination HIV-1 protease binding

Resistance Mutation Response Profile: Differential IC50 Fold Changes vs. Saquinavir and Nelfinavir

First-generation HIV protease inhibitors exhibit distinct and non-overlapping resistance mutation response profiles. Against wild-type HIV-1, L 735489 demonstrates an IC50 of 11.3 ± 4.3 nM [1]. The M46I mutation, commonly selected during L 735489 therapy, increases the IC50 to 19.5 ± 17.0 nM (2.2 ± 2.7-fold change) [1]. The V82T mutation produces a more substantial resistance effect, elevating the IC50 to 38.0 ± 6.8 nM (3.8 ± 1.6-fold change, P < 0.005 vs. wild-type) [1]. Critically, the L90M mutation—the primary resistance determinant for saquinavir—does not confer cross-resistance to L 735489, as evidenced by an unchanged IC50 of 11.5 ± 1.5 nM (1.1 ± 0.3-fold change) [1]. In contrast, saquinavir maintains sensitivity to the L90M mutation (IC50 unchanged at 6.9 ± 1.1 nM vs. wild-type 7.4 ± 3.4 nM), while nelfinavir shows a 5.4 ± 3.7-fold IC50 increase with V82T [1]. The fitness impairment associated with primary resistance mutations also differs: saquinavir-selected L90M moderately decreases replicative fitness, while multiply substituted L 735489-selected mutants (M46I/L63P/V82T/I84V) retain fitness comparable to wild-type [2].

drug resistance protease mutations IC50 fold change

CYP3A4 Inhibition Profile: Intermediate Potency Differentiates L 735489 from Ritonavir and Saquinavir

The HIV protease inhibitor class exhibits a spectrum of CYP3A4 inhibitory potency that directly impacts drug-drug interaction potential in research models. In human liver microsome assays, L 735489 inhibits CYP3A4-mediated testosterone 6β-hydroxylation with a Ki of 0.17 ± 0.01 μM [1]. This represents an intermediate inhibitory profile: L 735489 is approximately 9-fold less potent as a CYP3A4 inhibitor than ritonavir (Ki = 0.019 ± 0.004 μM) but approximately 18-fold more potent than saquinavir (Ki = 2.99 ± 0.87 μM) [1]. This differential extends to specific metabolic pathways: in methadone N-demethylation assays, L 735489 exhibits a Ki of approximately 3 μM, compared to ritonavir (Ki ≈ 0.05 μM) and saquinavir (Ki ≈ 15 μM) [2]. For buprenorphine N-dealkylation, L 735489 shows a Ki of approximately 0.8 μM, positioned between ritonavir (Ki ≈ 0.02 μM) and saquinavir (Ki ≈ 7 μM) [2]. L 735489 does not produce appreciable inhibition of CYP1A2, CYP2C9, or CYP2E1 catalyzed reactions [1].

CYP3A4 inhibition drug-drug interaction hepatic metabolism

Aqueous Solubility: Critical Differentiation from Sulfate Salt Form for Formulation Studies

L 735489 as the free base exhibits fundamentally different solubility characteristics compared to its sulfate salt form (indinavir sulfate), a distinction with significant implications for in vitro and in vivo formulation protocols. L 735489 free base has an intrinsic aqueous solubility of 0.02 mg/mL at physiological pH [1]. In contrast, indinavir sulfate demonstrates substantially higher aqueous solubility, with reported values of up to 100 mg/mL in water at 25°C . This approximately 5,000-fold difference in aqueous solubility between free base and sulfate salt forms directly impacts experimental design: L 735489 free base requires DMSO or other organic solvents for stock solution preparation, whereas the sulfate salt may be directly dissolved in aqueous buffers . The free base formulation also exhibits pH-dependent absorption characteristics, requiring acidic conditions for optimal solubility . This differentiation is critical for researchers conducting solubility-limited assays, crystallization studies, or developing novel formulation approaches where the free base's lower solubility may be either a limitation or a desired property depending on the experimental objective.

aqueous solubility formulation development physicochemical properties

Oral Bioavailability and Pharmacokinetic Classification: L 735489 vs. Saquinavir and Ritonavir

First-generation HIV protease inhibitors demonstrate substantial divergence in oral bioavailability and clearance parameters, with direct implications for in vivo study design. L 735489 exhibits an oral bioavailability of approximately 65% [1], positioning it between ritonavir (higher bioavailability) and saquinavir (limited bioavailability). In pharmacokinetic classification, L 735489 and saquinavir are both characterized as high-clearance drugs, whereas ritonavir is a low-clearance drug despite all three compounds being extensively metabolized by cytochrome P-450 enzymes [2]. This clearance differential is critical: L 735489 demonstrates a clearance rate of 18 mL/min/kg [1], with a relatively short half-life of approximately 1 hour [1]. The high-clearance profile of L 735489, coupled with its moderate bioavailability, necessitates specific dosing considerations in animal models that differ from the low-clearance ritonavir, which accumulates more substantially with repeated administration. The volume of distribution for L 735489 is 0.82 L/kg [1], and plasma protein binding is extensive with a fraction unbound of only 0.36% [1].

bioavailability clearance pharmacokinetics

L 735489 Application Scenarios: Evidence-Based Research and Industrial Use Cases


HIV-1 Protease Resistance Mechanism Studies Involving V82T and M46I Mutations

L 735489 is the appropriate tool compound for investigating resistance mechanisms associated with the V82T and M46I protease mutations. The compound demonstrates a 3.8-fold IC50 increase against V82T mutant virus and a 2.2-fold increase against M46I, providing a measurable resistance phenotype suitable for studying the molecular basis of protease inhibitor escape [1]. Critically, L 735489 retains full potency against L90M mutants (1.1-fold change), enabling researchers to isolate and study V82T/M46I-specific resistance pathways without confounding L90M cross-resistance effects [1]. This mutation-specific response profile makes L 735489 the preferred protease inhibitor for studies requiring V82T or M46I as the resistance determinant. Additionally, multiply substituted L 735489-selected mutants (M46I/L63P/V82T/I84V) maintain replicative fitness comparable to wild-type virus [2], facilitating long-term viral evolution studies under drug selection pressure.

CYP3A4-Mediated Drug-Drug Interaction Studies Requiring Intermediate Inhibition Potency

L 735489 serves as an intermediate-potency CYP3A4 inhibitor (Ki = 0.17 ± 0.01 μM) suitable for drug-drug interaction studies where neither the extreme inhibition of ritonavir (Ki = 0.019 μM) nor the minimal inhibition of saquinavir (Ki = 2.99 μM) is appropriate [3]. This intermediate profile is particularly valuable for calibrating in vitro CYP3A4 inhibition assays, establishing inhibition thresholds for high-throughput screening, and modeling moderate metabolic interference scenarios [3]. The compound does not produce appreciable inhibition of CYP1A2, CYP2C9, or CYP2E1, providing CYP3A4 specificity in multi-enzyme assay systems [3]. L 735489 is also appropriate for methadone and buprenorphine metabolic interaction studies, where its Ki values of approximately 3 μM and 0.8 μM respectively provide measurable but not saturating inhibition [4].

Saquinavir-Resistant Virus Model Studies

L 735489 is uniquely suited as a control compound in experiments utilizing saquinavir-resistant HIV-1 strains. Against a saquinavir-resistant isolate (Saqr), saquinavir's IC90 deteriorates 62.5-fold to 250 nM, whereas L 735489 maintains full potency with an IC90 of 62 ± 11 nM—identical to its wild-type activity (62 ± 9 nM) [5]. This retention of activity makes L 735489 valuable as a positive control to confirm that observed antiviral effects are not simply artifacts of compound degradation or assay failure when saquinavir fails. Furthermore, the distinct resistance mutation profiles (L 735489: V82T, M46I; saquinavir: L90M, G48V) [2] enable researchers to use these compounds in combination to probe cross-resistance mechanisms and identify mutation-specific therapeutic vulnerabilities.

Free Base Formulation Development and Solubility-Limited Assay Design

L 735489 free base (CAS 147977-21-7) with its intrinsic aqueous solubility of 0.02 mg/mL [6] is the correct form for research applications where the substantially higher solubility of the sulfate salt (up to 100 mg/mL) would confound experimental design. Specific use cases include: crystallization screening requiring low aqueous solubility; development of solubility-enhancing formulation strategies (nanoparticle formulations, cyclodextrin complexes, amorphous solid dispersions); pH-dependent absorption modeling where free base solubility drives dissolution-limited uptake ; and comparative studies evaluating salt form versus free base pharmacokinetics. The compound's DMSO solubility profile makes it compatible with standard in vitro assay preparation workflows, while its limited aqueous solubility provides a challenging model substrate for formulation scientists developing novel drug delivery technologies.

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